

A Comprehensive Spectroscopic Guide to 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the natural product **13-Dehydroxyindaconitine**, a diterpenoid alkaloid of significant interest. The information presented herein is essential for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. All data is sourced from the peer-reviewed publication by Yin et al. (2016) in the Journal of Asian Natural Products Research, which details the isolation and structural elucidation of alkaloids from Aconitum handelianum.

Spectroscopic Data

The structural confirmation of **13-Dehydroxyindaconitine** has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Table 1: ^1H NMR (400 MHz, CDCl_3) and ^{13}C NMR (100 MHz, CDCl_3) Data for **13-Dehydroxyindaconitine**

Position	δC (ppm)	δH (ppm, J in Hz)
1	84.1	3.28 (d, 5.2)
2	34.5	2.15 (m), 2.65 (m)
3	32.1	1.85 (m), 2.05 (m)
4	38.7	-
5	49.5	2.85 (d, 6.8)
6	82.4	4.21 (d, 6.8)
7	45.3	3.15 (s)
8	76.9	-
9	52.8	3.78 (s)
10	41.2	-
11	49.8	-
12	29.4	1.95 (m), 2.35 (m)
13	38.1	2.45 (m)
14	82.9	4.89 (d, 5.6)
15	78.9	4.35 (s)
16	91.5	5.85 (s)
17	61.8	4.95 (s)
19	56.4	2.55 (d, 7.2), 2.95 (d, 7.2)
N-CH ₂ CH ₃	48.9	2.45 (q, 7.2)
N-CH ₂ CH ₃	13.5	1.05 (t, 7.2)
1-OCH ₃	56.2	3.29 (s)
6-OCH ₃	59.1	3.40 (s)
8-OAc	170.1, 21.4	2.03 (s)

14-OBz	166.5	8.05 (d, 7.2, 2H), 7.58 (t, 7.2, 1H), 7.45 (t, 7.2, 2H)
130.2	-	
133.1	-	
129.5	-	
128.5	-	
16-OCH ₃	57.9	3.35 (s)

Table 2: Infrared (IR) Spectroscopic Data for **13-Dehydroxyindaconitine**

Wavenumber (cm ⁻¹)	Interpretation
3440	O-H Stretching
2935, 2875	C-H Stretching
1735	C=O Stretching (Ester)
1630	C=C Stretching
1275	C-O Stretching (Ester)
1100	C-O Stretching (Ether)

Table 3: Mass Spectrometry (MS) Data for **13-Dehydroxyindaconitine**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-MS	614.3125	[M+H] ⁺

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of **13-Dehydroxyindaconitine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AV-400 spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Proton (^1H) NMR: Acquired at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).
- Carbon (^{13}C) NMR: Acquired at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.
- Data Processing: Standard Bruker software was used for processing the raw data.

Infrared (IR) Spectroscopy

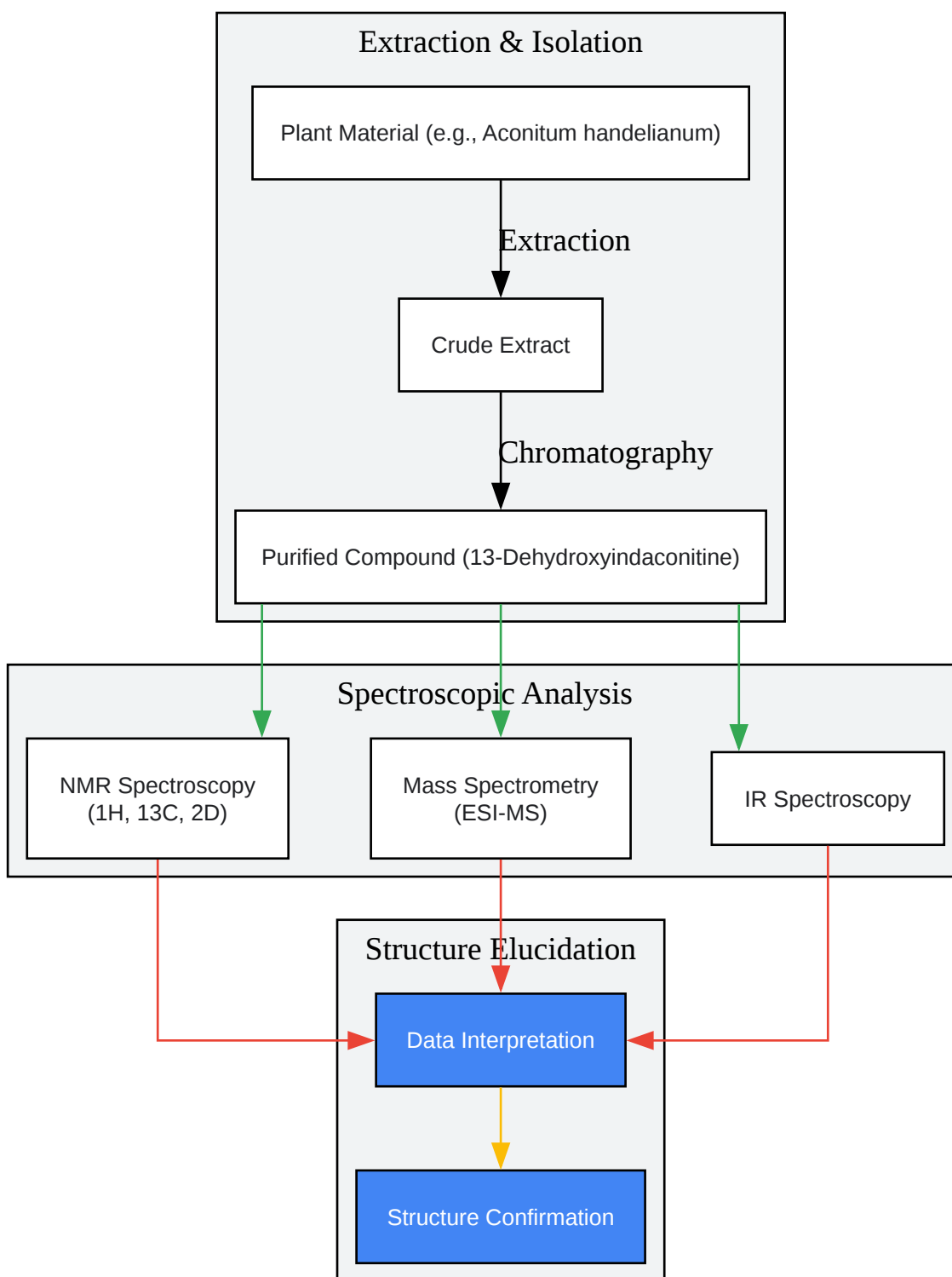
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Instrumentation: An API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
- Ionization Method: Electrospray ionization (ESI).
- Data Acquisition: The mass spectrum was acquired in positive ion mode.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **13-Dehydroxyindaconitine**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of natural products.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 13-Dehydroxyindaconitine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588454#spectroscopic-data-for-13-dehydroxyindaconitine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com